molecular formula C11H17BClNO2 B1442648 [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride CAS No. 1452577-03-5

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride

Cat. No. B1442648
M. Wt: 241.52 g/mol
InChI Key: DKKSCNVZSQKJLA-UHFFFAOYSA-N
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Description

“[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the molecular weight of 227.5 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular structure of “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is characterized by a pyrrolidine ring attached to a phenylboronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

It should be stored at temperatures between 2-8°C . The InChI code for this compound is 1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride”, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and increases three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity.

Enzyme Inhibition

Boronic acids are known for their ability to act as reversible covalent enzyme inhibitors. The boronic acid moiety in “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can be utilized to develop inhibitors that can regulate enzymatic activity, which is crucial in various biological processes and disease states .

Molecular Recognition

This compound can be employed in the recognition and detection of glycans on proteins or cancer cell surfaces. The boronic acid group can form reversible covalent bonds with diols, such as those found in sugars, allowing for the selective recognition of glycoproteins, which is valuable in cancer diagnostics and therapeutics .

Peptide Modifications

The integration of boronic acid with peptides is a growing field. “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can be used for peptide modifications, leading to the development of peptide ligands with novel biological activities. These modifications can enhance the stability, efficacy, and selectivity of peptide-based drugs .

Development of pH-Responsive Devices

Boronic acids can respond to changes in pH by forming or breaking bonds with diols. This property can be harnessed to develop pH-responsive devices for drug delivery systems or biosensors, where “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can act as a key functional component .

Synthesis of Bioactive Molecules

The pyrrolidine ring is a versatile scaffold for synthesizing bioactive molecules. It can be used to create a variety of compounds with different biological profiles, which is significant for the development of new drugs. The stereogenicity of carbons in the pyrrolidine ring also allows for the creation of enantioselective compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Therefore, “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” and similar compounds could potentially be explored further in the design of new drugs with different biological profiles .

properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSCNVZSQKJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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